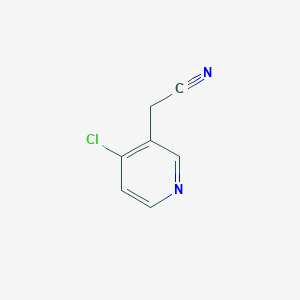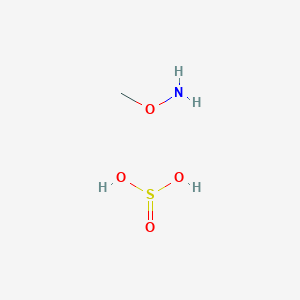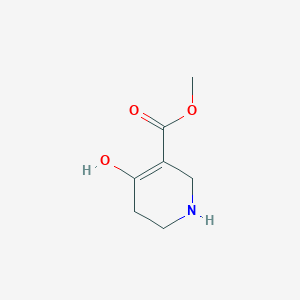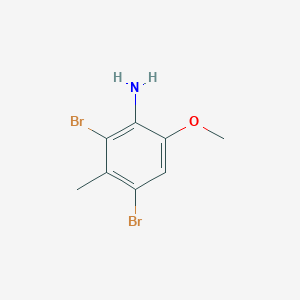
2-(4-Chloropyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a pyridine derivative, characterized by the presence of a nitrile group attached to the 3-position of a 4-chloropyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-3-yl)acetonitrile typically involves the reaction of 4-chloropyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-chloropyridine[2][2]. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is purified through distillation or recrystallization[2][2].
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloropyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
2-(4-Chloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand by interacting with specific enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Chloropyridin-3-yl)acetonitrile
- 4-Acetyl-2-chloropyridine
- 2-Chloro-5-(cyanomethyl)pyridine
Uniqueness
2-(4-Chloropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
2-(4-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 |
Clave InChI |
SOGLYBDYUHEEHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)




![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)

![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)


